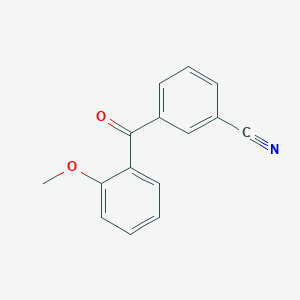

3-Cyano-2'-methoxybenzophenone

Vue d'ensemble

Description

3-Cyano-2’-methoxybenzophenone is a chemical compound with the molecular formula C15H11NO2. It is known for its versatile properties and potential applications in various fields of research. The compound is characterized by a benzophenone core with a cyano group at the 3-position and a methoxy group at the 2’-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2’-methoxybenzophenone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 3-Cyano-2’-methoxybenzophenone typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyano-2’-methoxybenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Cyano-2’-methoxybenzophenone include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of 3-Cyano-2’-methoxybenzophenone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce amine derivatives.

Applications De Recherche Scientifique

3-Cyano-2’-methoxybenzophenone has garnered attention in various fields of scientific research due to its potential applications. Some of the key applications include:

Chemistry: The compound is used as an intermediate in the synthesis of a range of functional molecules.

Biology: It is utilized in biological studies to investigate its effects on biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: The compound is used in the production of photoinitiators and organic electronics.

Mécanisme D'action

The mechanism of action of 3-Cyano-2’-methoxybenzophenone involves interactions with biological macromolecules. The compound can interact with specific molecular targets and pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

3-Cyano-2’-methoxybenzophenone can be compared with other similar compounds, such as:

Benzonitrile derivatives: These compounds share a similar cyano group but may have different substituents on the benzene ring.

Methoxybenzophenone derivatives: These compounds have a methoxy group on the benzophenone core but may lack the cyano group.

The uniqueness of 3-Cyano-2’-methoxybenzophenone lies in its specific combination of the cyano and methoxy groups, which confer distinct chemical and physical properties.

Conclusion

3-Cyano-2’-methoxybenzophenone is a versatile compound with significant potential in various fields of research. Its unique structure and properties make it an important intermediate in chemical synthesis, as well as a valuable tool in biological and industrial applications.

Activité Biologique

3-Cyano-2'-methoxybenzophenone, also known as 3-(2-methoxybenzoyl)benzonitrile, is a compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound can be synthesized through various methods, including:

- Suzuki–Miyaura Coupling : A widely-used method involving palladium-catalyzed carbon-carbon bond formation.

- Friedel–Crafts Acylation : This method involves the reaction of anisole with benzoyl chloride followed by cyanation.

These synthetic routes are significant as they allow for the production of this compound in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor or modulator of various enzymes and pathways involved in cellular processes, including:

- Enzyme Inhibition : It may inhibit enzymes associated with tumor growth and proliferation.

- Gene Regulation : The compound has been shown to influence gene expression related to cancer cell metabolism.

Biological Activity and Case Studies

Recent research highlights the biological activity of this compound in several contexts:

- Anticancer Properties :

- Anti-inflammatory Effects :

-

Mechanistic Insights :

- Investigations into the molecular mechanisms revealed that this compound affects metabolic pathways associated with the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen . This effect is crucial for tumor growth and survival.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Cyano-4'-methoxybenzophenone | Structure | Similar anticancer properties but less potent. |

| 4-Cyano-3'-methoxybenzophenone | Structure | Exhibits anti-inflammatory effects but different mechanism of action. |

| 3-Cyano-2',5-dimethoxybenzophenone | Structure | Stronger cytotoxicity against specific cancer types. |

This table summarizes key differences in biological activities among related compounds, highlighting how structural variations can influence their pharmacological profiles.

Propriétés

IUPAC Name |

3-(2-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGJNPBKNXWHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577334 | |

| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131117-96-9 | |

| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.